Heptaphene
Overview
Description
Heptaphene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₀H₁₈. It consists of seven fused benzene rings, forming a linear structure. This compound is known for its unique electronic properties and has been the subject of various experimental and theoretical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptaphene can be synthesized through several methods, including the photodecarbonylation of carbonyl-bridged precursors. This process involves the removal of carbonyl groups under the influence of light, leading to the formation of the this compound structure .
Industrial Production Methods: Industrial production of this compound is limited due to its complex synthesis and stability issues. advancements in on-surface chemistry under ultra-high vacuum conditions have shown promise in overcoming these limitations .
Chemical Reactions Analysis
Types of Reactions: Heptaphene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are commonly employed.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated this compound.
Substitution: Functionalized this compound derivatives.
Scientific Research Applications
Heptaphene has several scientific research applications, including:
Chemistry: Used as a model compound to study the electronic properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential role as a carcinogenic agent and endocrine disruptor.
Medicine: Studied for its interactions with biological systems and potential therapeutic applications.
Industry: Explored for its use in organic electronics and materials science.
Mechanism of Action
The mechanism of action of heptaphene involves its interaction with molecular targets such as DNA and proteins. It can induce carcinogenesis by corrupting normal cellular pathways, leading to the acquisition of tumoral capabilities. This compound’s endocrine-disrupting properties are attributed to its ability to interfere with hormone signaling pathways .
Comparison with Similar Compounds
Heptaphene is part of the acene family, which includes compounds like pentacene, hexacene, and heptacene. Compared to these compounds, this compound has a higher number of fused benzene rings, leading to unique electronic properties and increased stability challenges . Similar compounds include:
Pentacene: Known for its high charge carrier mobility.
Hexacene: Exhibits partial diradical character.
Heptacene: Similar to this compound but with different stability and electronic properties.
This compound’s uniqueness lies in its specific electronic properties and the challenges associated with its synthesis and stability, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
heptaphene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18/c1-3-7-21-13-27-17-29-23(15-25(27)11-19(21)5-1)9-10-24-16-26-12-20-6-2-4-8-22(20)14-28(26)18-30(24)29/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJRMEVDTSKFDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CC5=CC6=CC7=CC=CC=C7C=C6C=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176740 | |
Record name | Heptaphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222-75-3 | |
Record name | Heptaphene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptaphene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000222753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptaphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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